sodium;(3-methylphenyl)methanesulfonate
CAS No.:
Cat. No.: VC13358140
Molecular Formula: C8H9NaO3S
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NaO3S |
|---|---|
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | sodium;(3-methylphenyl)methanesulfonate |
| Standard InChI | InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
| Standard InChI Key | AQAMPWVXFRSBIP-UHFFFAOYSA-M |
| Isomeric SMILES | CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |
Introduction
The presence of the methyl group on the phenyl ring may influence its crystallinity and solubility relative to simpler sulfonates. For instance, sodium methanesulfonate exhibits a melting point of 17–19°C , but the aromatic substituent in sodium (3-methylphenyl)methanesulfonate likely raises this due to increased molecular rigidity.
Synthesis and Manufacturing Processes
While no direct synthesis method for sodium (3-methylphenyl)methanesulfonate is documented in the provided sources, its preparation can be extrapolated from protocols for analogous compounds. A plausible route involves:
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Sulfonation of 3-Methylbenzyl Chloride: Reaction with sodium sulfite (Na₂SO₃) under aqueous conditions to form the sulfonate group via nucleophilic substitution.
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Acid-Base Neutralization: Treatment with methanesulfonic acid (MSA) followed by sodium hydroxide to yield the sodium salt .
Physicochemical Properties
The compound’s properties are shaped by its dual functional groups: the hydrophobic 3-methylphenyl moiety and the hydrophilic sulfonate group. Key inferred characteristics include:
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Solubility: High solubility in water and polar solvents due to the ionic sulfonate group, similar to sodium methanesulfonate . The methyl group may slightly reduce solubility in nonpolar media compared to unsubstituted analogs.
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Thermal Stability: Decomposition likely occurs above 150°C, consistent with methanesulfonate salts . The aromatic ring may enhance stability relative to aliphatic sulfonates.
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Surface Activity: As observed in sodium methanesulfonate aerosols , the compound may exhibit surface-active behavior, accumulating at gas-liquid interfaces in multiphase systems.
Electrochemical stability, a hallmark of methanesulfonate-based electrolytes , suggests potential utility in battery technologies, though this remains speculative without direct experimental data.
Future Research Directions
The lack of direct studies on sodium (3-methylphenyl)methanesulfonate underscores critical knowledge gaps:
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Synthetic Optimization: Developing scalable, high-yield synthesis methods.
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Application-Specific Testing: Evaluating performance in electroplating, energy storage, and catalysis.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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